2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

CAS No.: 57626-32-1

Cat. No.: VC1990274

Molecular Formula: C11H10N2OS

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57626-32-1 |

|---|---|

| Molecular Formula | C11H10N2OS |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone |

| Standard InChI | InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |

| Standard InChI Key | CSNWEDRWWVJFHC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Features

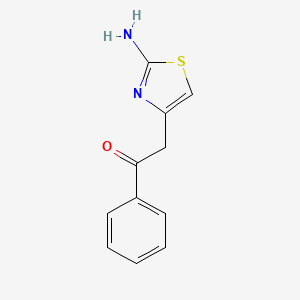

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone possesses a unique structure characterized by a 2-aminothiazole heterocyclic ring connected to a phenyl ketone through a methylene bridge. The compound's detailed chemical identity parameters are presented in Table 1.

Table 1: Chemical Identity Parameters of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone |

| CAS Number | 57626-32-1 |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.28 g/mol |

| Standard InChI | InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |

| InChI Key | CSNWEDRWWVJFHC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |

The structure features several key components:

-

A 2-aminothiazole ring with an amino group at the 2-position

-

A methylene (-CH2-) linker connecting the thiazole to the carbonyl

-

A carbonyl group forming the ketone functionality

-

A phenyl ring attached to the carbonyl

These structural elements contribute to the compound's reactivity, physicochemical properties, and biological activities .

Physical Properties

The physical and physicochemical properties of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone significantly influence its behavior in chemical reactions, biological systems, and pharmaceutical formulations. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

| Property | Value |

|---|---|

| Physical Appearance | Powder |

| Density | 1.309 g/cm³ |

| Boiling Point | 415.1°C at 760 mmHg |

| Flash Point | 204.8°C |

| Refractive Index | 1.659 |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation) |

Synthesis Methods

Hantzsch Thiazole Synthesis

The most common approach for synthesizing 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone and related 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of α-haloketones with thiourea to form the 2-aminothiazole core structure .

For 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone specifically, the synthesis would likely involve:

-

Reaction of an appropriate phenacyl halide (α-halogenated acetophenone) with thiourea

-

Cyclization to form the 2-aminothiazole ring

-

Modifications to establish the required connectivity between the aminothiazole and phenylethanone groups

The general scheme for the Hantzsch synthesis can be illustrated as follows:

-

An α-haloketone (typically derived from acetophenone) reacts with thiourea

-

Cyclization occurs, forming the thiazole ring with an amino group at the 2-position

-

Further modifications may be required to achieve the specific structure of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

Alternative Synthetic Approaches

Several alternative synthetic routes can be employed to prepare 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone and related compounds:

-

Direct Method: Using trichloroisocyanuric acid (TCCA) as a halogenating agent with acetophenone and thiourea under specific reaction conditions. This method has been reported to yield 2-aminothiazole derivatives efficiently .

-

Modified Hantzsch Reaction: Variations of the classic Hantzsch synthesis employing different catalysts or reaction conditions to improve yields and selectivity.

-

Condensation Reactions: Involving the reaction of appropriately functionalized precursors to construct the required connectivity between the aminothiazole and phenylethanone moieties .

The successful synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone typically requires careful control of reaction conditions, including temperature, solvent selection, and catalyst systems to ensure high yields and purity .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 2-aminothiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, is significantly influenced by various structural features:

-

The Amino Group: The amino functionality at the 2-position of the thiazole ring is often essential for biological activity, serving as a hydrogen bond donor/acceptor in interactions with biological targets .

-

The Thiazole Ring: Provides a rigid scaffold that positions functional groups in specific spatial orientations, crucial for receptor binding.

-

The Phenyl Ring: Substitutions on the phenyl ring can dramatically alter biological activities. Electron-withdrawing or electron-donating groups at different positions can enhance specific pharmacological properties .

-

The Methylene Bridge and Carbonyl Group: The linker between the thiazole and phenyl moieties affects the compound's flexibility and binding characteristics.

These structure-activity relationships provide valuable insights for the rational design and optimization of 2-aminothiazole derivatives for specific therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume